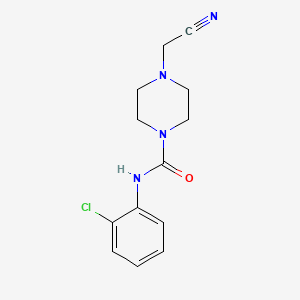
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid, also known as DIMPA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid acts as a competitive inhibitor of EAAT2, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can modulate glutamate-mediated processes in the brain, including synaptic transmission, plasticity, and neurotoxicity. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid in lab experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamate-mediated processes. However, its potency as an inhibitor may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other transporters or receptors.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of EAAT2, which could provide more precise tools for studying glutamate-mediated processes. Another direction is the investigation of the potential therapeutic applications of EAAT2 inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of EAAT2 inhibition on brain function and to identify any potential limitations or side effects of using such inhibitors in vivo.
In conclusion, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of EAAT2 allows for the specific modulation of glutamate-mediated processes, and its anti-inflammatory and neuroprotective effects make it a promising tool for investigating the role of glutamate in brain function and disease. Further research is needed to fully understand the effects and limitations of using EAAT2 inhibitors in vivo and to identify potential therapeutic applications.
Synthesemethoden
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can be synthesized through a multistep process involving the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methylglycine methyl ester, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating extracellular glutamate levels in the brain. By inhibiting EAAT2, 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can increase extracellular glutamate levels and facilitate the study of glutamate-mediated processes in the brain.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(14(17)18)8-15-13(16)12-6-5-10-3-2-4-11(10)7-12/h5-7,9H,2-4,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGRVZNRAACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(CCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)
![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)